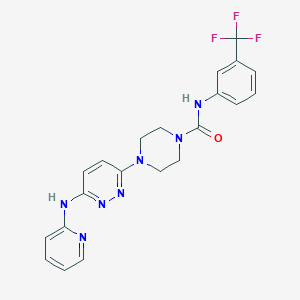

4-(6-(pyridin-2-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Description

4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine core linked to a pyridazine moiety substituted with a pyridin-2-ylamino group and a 3-(trifluoromethyl)phenyl carboxamide side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridazine and pyridine rings contribute to π-π stacking interactions, often critical for binding to biological targets .

Properties

IUPAC Name |

4-[6-(pyridin-2-ylamino)pyridazin-3-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N7O/c22-21(23,24)15-4-3-5-16(14-15)26-20(32)31-12-10-30(11-13-31)19-8-7-18(28-29-19)27-17-6-1-2-9-25-17/h1-9,14H,10-13H2,(H,26,32)(H,25,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGXWFRJZSLCHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-(pyridin-2-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Pyridazinyl moiety : Associated with various biological activities.

- Piperazine ring : Known for its role in pharmacology, often enhancing bioavailability.

- Trifluoromethyl group : Imparts unique electronic properties that may influence the compound's activity.

Molecular Formula and Weight

- Molecular Formula : C18H17F3N6O

- Molecular Weight : 392.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The exact mechanisms are still under investigation but may involve the following:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as monoamine oxidase (MAO), which is crucial in neurodegenerative diseases .

- Receptor Modulation : Interaction with neurotransmitter receptors may lead to alterations in signaling pathways.

Therapeutic Potential

Research indicates that this compound may have applications in treating conditions such as:

- Neurodegenerative Disorders : Its structural analogs have been studied for their potential to inhibit MAO-B, suggesting a role in managing diseases like Alzheimer's .

- Tuberculosis Treatment : Similar compounds have demonstrated anti-tubercular activity against Mycobacterium tuberculosis, indicating potential for this compound as a therapeutic agent .

In Vitro Studies

Recent studies have evaluated the cytotoxicity and efficacy of related compounds on human cell lines. For instance, one study found that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . These findings suggest that modifications in the chemical structure can significantly impact biological activity.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to its targets. Higher docking scores were observed for derivatives with specific substitutions, indicating enhanced binding capabilities . Such studies are critical for understanding how structural variations influence biological interactions.

Comparative Analysis of Biological Activity

A comparative analysis of similar compounds reveals variability in their biological activities based on structural modifications:

| Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|

| T3 | MAO-B | 0.039 | Selective inhibitor |

| T6 | MAO-B | 0.013 | Most potent inhibitor |

| 6e | TB | 1.35 | Significant anti-tubercular activity |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with piperazine and pyridazine moieties exhibit significant anticancer properties. Specifically, derivatives of this compound have been tested for their ability to inhibit various cancer cell lines. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, potentially improving its efficacy against tumors. Studies have shown that similar compounds can target specific kinases involved in cancer progression, suggesting that this compound may also have similar mechanisms of action .

1.2 Antimicrobial Properties

Compounds containing pyridazine rings are known for their antimicrobial activities. The structure of 4-(6-(pyridin-2-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide may allow for interactions with bacterial enzymes or receptors, thus inhibiting bacterial growth. Preliminary studies on related pyridazine derivatives have demonstrated effective inhibition against various pathogens, indicating a potential application in developing new antibiotics .

Neuropharmacology

2.1 Central Nervous System Penetration

The piperazine ring in this compound is associated with favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. This characteristic is crucial for developing treatments for neurological disorders such as depression or anxiety. Research into similar piperazine derivatives has shown promise in modulating neurotransmitter systems, which could lead to new therapies for psychiatric conditions .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is vital for optimizing its pharmacological profile. Variations in substituents on the piperazine and pyridazine rings can significantly influence biological activity. For instance, modifications to the trifluoromethyl group or alterations in the piperazine substituents can enhance potency or selectivity for specific biological targets .

Table 1: Summary of Research Findings on Related Compounds

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives.

| Conditions | Products | Notes |

|---|---|---|

| Acidic (HCl, 80°C) | 4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxylic acid + aniline derivative | Slow reaction due to steric hindrance from the trifluoromethyl group. |

| Basic (NaOH, reflux) | Sodium carboxylate + 3-(trifluoromethyl)aniline | Faster than acidic hydrolysis; requires polar aprotic solvents (e.g., DMSO). |

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine and pyridine rings participate in SNAr reactions at electron-deficient positions.

The trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating substitution.

Reduction of Pyridazine Ring

Catalytic hydrogenation selectively reduces the pyridazine ring to a tetrahydropyridazine derivative.

| Conditions | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | 4-(6-(pyridin-2-ylamino)-1,4,5,6-tetrahydropyridazin-3-yl)piperazine-1-carboxamide | Partial reduction; retains pyridine ring integrity . |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Functionalization of the Piperazine Ring

The secondary amines in the piperazine ring undergo alkylation or acylation.

| Reagent | Product | Role |

|---|---|---|

| Acetyl chloride | 4-(6-(pyridin-2-ylamino)pyridazin-3-yl)-N-acetylpiperazine-1-carboxamide | Improved metabolic stability. |

| Benzyl bromide | N-benzylpiperazine derivative | Increased lipophilicity for CNS penetration. |

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous buffers (pH 7.4, 37°C), with a half-life of ~8 hours. Degradation pathways include:

Comparison with Similar Compounds

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 856189-81-6)

- Structure: Differs by replacing the pyridazin-3-ylamino-pyridine group with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety.

- Properties: Molecular weight = 464.8 g/mol (C₁₈H₁₅ClF₆N₄O).

N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboximidamide TFA (13)

PKM-833 [(R)-N-(Pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]

- Structure: Incorporates a chroman-4-yl group instead of pyridin-2-ylamino-pyridazine.

- Activity : A fatty acid amide hydrolase (FAAH) inhibitor, highlighting how heteroaromatic substitutions dictate target specificity .

Functional Analogues

ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide)

NVP-AST487 (Novartis Compound)

- Structure : Urea derivative with a piperazinylmethyl group and trifluoromethylphenyl moiety.

- Activity : Kinase inhibitor used in oncology (e.g., targets RET kinase in thyroid cancer), indicating divergent therapeutic applications despite structural overlap .

Physicochemical and Pharmacokinetic Comparison

Q & A

Q. How can researchers leverage fragment-based drug design (FBDD) to modify the core scaffold?

- Methodological Answer : X-ray crystallography of the compound bound to its target (e.g., p38 MAP kinase ) identifies critical binding motifs. Fragments like pyridazin-3-ylamino are optimized via:

- SAR by catalog (commercial fragment libraries).

- Click chemistry (e.g., azide-alkyne cycloaddition to append fluorophenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.